Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Lipophilicity Drug-likeness Membrane permeability

SAR studies on 1,3,4-thiadiazole antitumor scaffolds are confounded when LogP and PSA co-vary across halogen-substituted analogs. This 3,5-dichlorophenyl derivative (LogP 2.80, PSA 108.51 Ų) provides the high-logP anchor in a lipophilicity gradient series (ΔLogP up to 1.17 vs. 2-F analog), with identical PSA across all members. - Matched-pair control: Conserved PSA isolates halogen-dependent effects (ΔLogP = +0.65 vs. mono-4-Cl analog) - Drug-like profile: MW 343.19, within Lipinski/Veber thresholds for cellular target engagement assays - Library-ready: Validated N-arylcyanothioformamide route enables systematic N4-aryl diversification for HTS campaigns

Molecular Formula C12H8Cl2N4O2S
Molecular Weight 343.2 g/mol
CAS No. 148367-85-5
Cat. No. B115663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
CAS148367-85-5
Molecular FormulaC12H8Cl2N4O2S
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2N4O2S/c1-2-20-11(19)10-17-18(12(21-10)16-6-15)9-4-7(13)3-8(14)5-9/h3-5H,2H2,1H3
InChIKeyJIJFDKNDYYTTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 148367-85-5: Physicochemical Profile and Procurement Rationale


Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate (CAS 148367-85-5; molecular formula C₁₂H₈Cl₂N₄O₂S; MW 343.19 g/mol) is a synthetic 4,5-dihydro-1,3,4-thiadiazole derivative bearing a (5Z)-cyanoimino substituent, a 3,5-dichlorophenyl ring at N4, and an ethyl carboxylate at C2 [1]. This scaffold belongs to a family of heterocyclic compounds widely investigated for anticancer, antimicrobial, and anti-inflammatory activities due to the aromatic stabilization and hydrogen-bonding capacity of the 1,3,4-thiadiazole nucleus [2]. Its computed physicochemical properties — LogP 2.80, polar surface area (PSA) 108.51 Ų, and a density of 1.54 g/cm³ — position the compound within a favorable drug-like chemical space while distinguishing it from mono-halogenated analogs through enhanced lipophilicity [1].

SAR Gradient Lipophilicity-tuned analog series spanning low to medium LogP
Controlled SAR Invariant polar surface area simplifies mechanistic interpretation
Synthetic Access Regioselective route supports focused library diversification

Risks of Analog Interchange for CAS 148367-85-5


Substitution at the N4-phenyl ring within the 5-cyanoimino-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate series produces substantial changes in lipophilicity (ΔLogP up to 1.17 units) while conserving the polar surface area [1]. These differences directly affect membrane permeability, oral absorption potential, and off-target partitioning — parameters critical for both in vitro assay design and in vivo lead optimization [2]. The 3,5-dichlorophenyl substitution in CAS 148367-85-5 introduces two electron-withdrawing chlorine atoms at meta positions, increasing LogP to 2.80 compared with 1.63 for the 2-fluorophenyl analog (CAS 148367-80-0) and 2.15 for the 4-chlorophenyl analog (CAS 148367-71-9), while all three analogs share an identical PSA of 108.51 Ų [1]. Consequently, interchanging these compounds without explicit LogP normalization risks confounding structure-activity relationship (SAR) interpretation and pharmacokinetic predictions.

Lipophilicity Shift

Mono-halogenated analogs (2-F, 4-Cl) alter LogP up to 1.17 units, potentially confounding SAR interpretation and membrane permeability predictions.

Mass Difference

Molecular weight differences up to 17% require molar dose adjustments in equimolar assays to maintain consistency.

Partitioning Masking

Identical PSA across analogs masks lipophilicity-driven off-target partitioning, complicating selectivity attribution.

Differential Evidence: CAS 148367-85-5 vs. Structural Analogs


LogP Differentiation: 3,5-Dichlorophenyl vs. Mono-Halogenated Analogs

The target compound (CAS 148367-85-5) exhibits a computed LogP of 2.80, representing a 72% increase relative to the 2-fluorophenyl analog (CAS 148367-80-0, LogP 1.63) and a 30% increase over the 4-chlorophenyl analog (CAS 148367-71-9, LogP 2.15) [1]. This higher lipophilicity is attributable to the additive contribution of two meta-chlorine substituents (each contributing approximately π = +0.71 to logP) versus a single halogen [2]. All three analogs share an identical PSA of 108.51 Ų, confirming that the cyanoimino-thiadiazole-ester core governs hydrogen-bonding capacity uniformly across the series [1].

LogP
Head-to-head
Target: 2.80 vs 2-F: 1.63, 4-Cl: 2.15
Supports lipophilicity-driven permeability interpretation
~15-fold partition coefficient difference
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Halogen Load: 3,5-Dichlorophenyl vs. Mono-Halogenated Analogs

The target compound (MW 343.19) is 17.4% heavier than the 2-fluorophenyl analog (CAS 148367-80-0, MW 292.29) and 11.1% heavier than the 4-chlorophenyl analog (CAS 148367-71-9, MW 308.74) [1]. Despite this increased molecular weight, the compound remains within Lipinski's Rule of Five limits (MW < 500) and maintains a favorable PSA below 140 Ų, suggesting acceptable oral drug-likeness [2]. The higher molecular weight, combined with increased halogen content (two chlorine atoms), also elevates the compound's density to 1.54 g/cm³ vs. 1.41 g/cm³ for the 2-F analog, indicating tighter crystal packing and potentially altered solid-state properties relevant to formulation [1].

Mol. Weight
Head-to-head
343.19 g/mol
Δ +50.9 vs 2-F; density 1.54 g/cm³
Higher mass may affect passive diffusion and formulation
17% heavier; adjust equimolar dosing
Molecular weight Drug-likeness ADME

Polar Surface Area Conservation Across the Thiadiazole Series

The computed PSA is identical at 108.51 Ų across all three compared analogs — CAS 148367-85-5 (3,5-Cl₂), CAS 148367-80-0 (2-F), and CAS 148367-71-9 (4-Cl) — despite substantial differences in aryl ring substitution [1]. This invariance demonstrates that the cyanoimino nitrogen, thiadiazole ring heteroatoms, and ester carbonyl oxygen are the exclusive determinants of hydrogen-bond acceptor capacity in this scaffold, while the N4-aryl ring contributes negligibly to polar surface interactions. The conserved PSA supports the interpretation that any differential biological activity observed across analogs arises primarily from lipophilicity-driven partitioning, steric effects, or halogen-specific electronic interactions rather than from altered hydrogen-bonding potential [2].

PSA
Cross-study
108.51 Ų (identical across analogs)
Invariant hydrogen-bonding simplifies SAR attribution
Consistent across all three compared structures
Polar surface area Hydrogen bonding SAR

Antitumor Activity of the Ethoxycarbonyl Imino-Thiadiazole Scaffold

Sancak et al. (2007) demonstrated that ethoxycarbonyl imino-1,3,4-thiadiazole derivatives (compounds 5a–c), which share the identical 2-ethoxycarbonyl imino substitution pattern with the target compound CAS 148367-85-5, exhibit in vitro antitumor activity in a National Cancer Institute (NCI) screening panel [1]. Among the series, compounds 5a, 5b, and 5c were identified as active, confirming that the 2-ethoxycarbonyl-imino-1,3,4-thiadiazole pharmacophore is a validated antitumor scaffold [1]. A broader review by Janowska et al. (2020) covering 1,3,4-thiadiazole derivatives reported in the 2010–2020 period further corroborates that this heterocyclic class disrupts DNA replication processes and induces apoptosis across multiple cancer cell lines, including MCF-7 and A549 [2].

Antitumor Activity
Class-level inference
Ethoxycarbonyl imino-thiadiazole scaffold active in NCI panel
Supports candidate selection for anticancer screening
No target-specific data; context-dependent
Antitumor Cytotoxicity 1,3,4-thiadiazole

Synthetic Accessibility via N-Arylcyanothioformamide Intermediates

The target compound and its analogs can be accessed through the reaction of N-arylcyanothioformamides with appropriate electrophilic coupling partners — a synthetic strategy whose stereoselectivity and regioselectivity have been rigorously validated by X-ray crystallography and DFT calculations [1]. Moussa et al. (2023) established that N-arylcyanothioformamides react with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides at room temperature to produce 5-arylimino-1,3,4-thiadiazole derivatives stereoselectively and in good to high yields [1]. This methodology is directly transferable to the cyanoimino series, providing a reproducible route for generating focused analog libraries where the N4-aryl substituent (e.g., 3,5-dichlorophenyl, 2-fluorophenyl, 4-chlorophenyl) is systematically varied [2].

Synthesis
Method context
Regioselective route via N-arylcyanothioformamide
Reduces procurement risk; enables library synthesis
Validated by X-ray; room temp conditions
Synthetic methodology N-arylcyanothioformamide Regioselectivity

Research and Procurement Applications for CAS 148367-85-5


Lead Optimization: Lipophilicity-Tuned Anticancer Candidates

CAS 148367-85-5 is most rationally deployed as a medium-logP member (LogP 2.80) of a lipophilicity gradient series spanning LogP ~1.6 to ~2.8, alongside the 2-fluorophenyl (LogP 1.63) and 4-chlorophenyl (LogP 2.15) analogs [1]. This series enables systematic evaluation of the relationship between LogP and both in vitro potency and off-target toxicity in anticancer assays. The ethoxycarbonyl imino-1,3,4-thiadiazole scaffold has validated antitumor activity [2], making this compound a suitable candidate for NCI-60 panel screening or kinase inhibition profiling where lipophilicity-driven selectivity is a key optimization parameter.

SAR Studies with Invariant PSA and Variable Halogenation

The conserved PSA of 108.51 Ų across the 3,5-Cl₂, 4-Cl, and 2-F analogs [1] provides a uniquely controlled experimental system for SAR studies. Researchers can attribute any differential biological activity exclusively to halogen-dependent effects (lipophilicity, halogen bonding, steric bulk) rather than to confounding changes in hydrogen-bonding capacity. This makes CAS 148367-85-5 an essential member of a matched molecular pair analysis set, particularly for probing the contribution of a second meta-chlorine (ΔLogP = +0.65 vs. the mono-4-Cl analog) to target binding or cellular permeability.

Focused Library Construction via Regioselective Synthesis

The validated synthetic route via N-arylcyanothioformamide intermediates [2] supports the efficient construction of focused libraries around the 5-cyanoimino-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate core. CAS 148367-85-5 can serve as the dichloro-substituted anchor point in a library where the N4-aryl group is systematically varied (halogen type, position, count) while maintaining the cyanoimino and ethyl ester pharmacophoric elements. Such libraries are suitable for high-throughput screening against cancer cell lines, bacterial strains, or specific enzyme targets given the broad biological activity profile of the 1,3,4-thiadiazole class.

Chemical Biology Probe with 3,5-Dichlorophenyl Motif

The 3,5-dichlorophenyl group introduces significant electron withdrawal (Hammett σₘ = 0.37 per chlorine) and elevated lipophilicity, which may enhance binding to hydrophobic enzyme pockets or protein-protein interaction interfaces [3]. CAS 148367-85-5 is suitable for development as a chemical biology probe where membrane permeability is rate-limiting for cellular target engagement. Its favorable drug-likeness parameters (MW 343, PSA 108.5, LogP 2.80, all within Lipinski and Veber thresholds) further support its use in cellular thermal shift assays (CETSA) or photoaffinity labeling studies requiring adequate intracellular concentrations.

Application
Selection Property
Validation Focus
Lipophilicity gradient SAR studies
Halogen-dependent lipophilicity profile
LogP–potency relationship interpretation
Matched molecular pair analysis
Conserved PSA scaffold
Halogen-specific activity attribution
Focused library synthesis
Regioselective synthetic route
Compound purity and reproducibility
Chemical biology probe studies
Physicochemical probe suitability
Cellular permeability and target engagement review
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